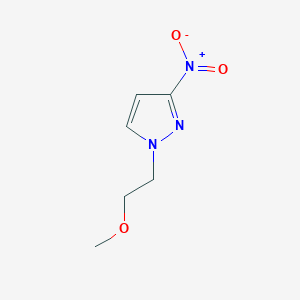![molecular formula C17H16N4OS B2924918 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone CAS No. 1797874-93-1](/img/structure/B2924918.png)
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone" is an organic compound known for its complex structure, combining pyrido[4,3-d]pyrimidine and benzo[d]thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone" typically involves multi-step organic synthesis:
Formation of the pyrido[4,3-d]pyrimidine core: : The reaction generally starts with a pyridine and a suitable amine in the presence of a catalyst.
Cyclization: : The intermediate compound undergoes cyclization to form the pyrido[4,3-d]pyrimidine ring system.
Attachment of the benzo[d]thiazole: : The final step involves coupling the pyrido[4,3-d]pyrimidine system with 2-ethylbenzo[d]thiazole through a methanone bridge, typically using a condensation reaction under controlled conditions.
Industrial Production Methods
Industrial production would involve:
Optimization of reaction conditions: : Scale-up reactions may require catalyst optimization and solvent system selection.
Purification and isolation: : Techniques such as recrystallization and column chromatography are crucial for isolating the compound in high purity.
Quality control: : Ensuring consistent product quality through analytical techniques like NMR, IR, and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically leading to the formation of sulfoxides or sulfones when the thiazole ring is involved.
Reduction: : Reduction can affect the methanone bridge or the nitrogen-containing rings, leading to various reduced derivatives.
Substitution: : The compound's structure allows for various electrophilic and nucleophilic substitution reactions, particularly on the benzo[d]thiazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation reagents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction reagents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4)
Substitution reagents: : Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution
Major Products Formed
Sulfoxides and sulfones: : Through oxidation
Reduced methanone derivatives: : Through reduction
Substituted derivatives: : Via electrophilic and nucleophilic substitutions
Scientific Research Applications
Chemistry
Ligand design: : Used in coordination chemistry for the design of metal complexes.
Catalysis: : Its derivatives can act as catalysts in organic reactions.
Biology
Enzyme inhibition: : Potential use in the design of inhibitors for enzymes like kinases and phosphatases.
Drug development: : Basis for developing therapeutic agents targeting specific pathways.
Medicine
Anticancer research: : Studies have explored its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Antimicrobial research: : Exhibits antibacterial and antifungal properties, making it a candidate for new antimicrobial drugs.
Industry
Material science: : Utilized in the development of new materials with specific electronic properties.
Polymer science: : Incorporated into polymers to enhance their thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action for "(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone" involves interaction with molecular targets such as enzymes and receptors. Its effects can be attributed to:
Molecular interactions: : Binding to specific active sites on target proteins.
Pathway modulation: : Influencing signaling pathways critical for cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
Pyrido[4,3-d]pyrimidine derivatives: : Share the core pyrimidine structure and exhibit similar biological activities.
Benzo[d]thiazole derivatives: : Known for their antimicrobial and anticancer properties.
Uniqueness
"(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone" stands out due to its hybrid structure, combining two pharmacophores, offering dual-target activity and enhancing its therapeutic potential.
Properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(2-ethyl-1,3-benzothiazol-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-2-16-20-14-4-3-11(7-15(14)23-16)17(22)21-6-5-13-12(9-21)8-18-10-19-13/h3-4,7-8,10H,2,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUDBMBZYMTDKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC4=NC=NC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(3-methylthiophene-2-amido)thiophene-3-carboxylate](/img/structure/B2924842.png)








![Diethyl 2-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}methylene)malonate](/img/structure/B2924857.png)
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide](/img/structure/B2924858.png)
